Pirmagrel

Descripción general

Descripción

Pirmagrel es un potente inhibidor de la tromboxano sintasa. Se utiliza principalmente en la investigación científica por su capacidad para inhibir la síntesis de tromboxano, un compuesto involucrado en la agregación plaquetaria y la vasoconstricción . Esto hace que this compound sea una herramienta valiosa en el estudio de las enfermedades cardiovasculares y la trombosis .

Métodos De Preparación

La síntesis de Pirmagrel implica varios pasos, comenzando con la preparación de la solución madre. Típicamente, se disuelven 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . La ruta sintética y las condiciones de reacción para la producción industrial no están ampliamente documentadas, pero el compuesto está disponible para fines de investigación de varios proveedores .

Análisis De Reacciones Químicas

Pirmagrel se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir diferentes productos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Acute Coronary Syndrome (ACS)

Pirmagrel has been evaluated in patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI). Clinical trials have demonstrated its effectiveness in reducing ischemic events such as myocardial infarction and stent thrombosis.

- Efficacy : In a study involving over 13,000 patients, this compound showed a significant reduction in major cardiovascular events compared to clopidogrel, with a hazard ratio of 0.81 for death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke .

- Safety : While effective, this compound is associated with an increased risk of major bleeding events. In the same study, major bleeding occurred in 2.4% of patients treated with this compound compared to 1.8% with clopidogrel .

Thrombotic Stroke

Recent investigations have explored the use of this compound in patients with thrombotic strokes. The PRASTRO-III study highlighted its potential benefits in reducing the recurrence of stroke compared to traditional therapies .

- Study Design : This double-blind study involved 234 patients with thrombotic stroke and assessed the efficacy of this compound against clopidogrel.

- Findings : Results indicated a favorable safety profile and a significant reduction in recurrent stroke rates among those treated with this compound .

Prasugrel vs. Clopidogrel

Numerous studies have compared this compound (as prasugrel) against clopidogrel, revealing insights into its clinical performance:

Case Studies and Real-World Evidence

Real-world studies further support the clinical findings from randomized controlled trials:

- A database analysis involving 17,642 patients confirmed that this compound effectively reduced serious cardiovascular events when compared to Ticagrelor in routine clinical practice .

- Another study focused on diabetic patients undergoing PCI indicated that both prasugrel and clopidogrel had comparable safety profiles but highlighted prasugrel's superior efficacy in reducing ischemic outcomes .

Mecanismo De Acción

Pirmagrel ejerce sus efectos inhibiendo selectivamente la tromboxano sintasa, una enzima responsable de la producción de tromboxano A2 a partir de la prostaglandina H2 . Esta inhibición reduce los niveles de tromboxano A2, lo que lleva a una disminución de la agregación plaquetaria y la vasoconstricción. Los objetivos moleculares involucrados incluyen la tromboxano sintasa y el receptor de tromboxano A2 .

Comparación Con Compuestos Similares

Pirmagrel es único en su inhibición selectiva de la tromboxano sintasa. Compuestos similares incluyen:

Clopidogrel: Otra tienopiridina que también inhibe la agregación plaquetaria bloqueando los receptores P2Y12.

Ticlopidina: Similar a Prasugrel y Clopidogrel, inhibe la agregación plaquetaria pero tiene un perfil de seguridad diferente.

La singularidad de this compound radica en su inhibición específica de la tromboxano sintasa, mientras que los otros compuestos se dirigen principalmente a los receptores de adenosín difosfato.

Actividad Biológica

Pirmagrel is a thienopyridine derivative and an antiplatelet agent that functions primarily through the inhibition of platelet aggregation. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound acts as a prodrug, requiring metabolic activation to exert its effects. The active metabolite of this compound inhibits the P2Y12 receptor on platelets, leading to a reduction in adenosine diphosphate (ADP)-induced platelet aggregation. This inhibition is crucial for preventing thrombus formation in various cardiovascular conditions.

Pharmacological Profile

The pharmacological profile of this compound has been compared with other antiplatelet agents such as prasugrel and ticagrelor. Notably, this compound has demonstrated a significant ability to inhibit thromboxane A2 (TXA2) synthesis, achieving reductions of 75% to 80% without adversely affecting prostacyclin levels, which are important for vascular health .

Table 1: Comparative Pharmacological Activity

| Agent | Mechanism | TXA2 Inhibition | Prostacyclin Effect |

|---|---|---|---|

| This compound | P2Y12 receptor antagonist | 75-80% | No significant effect |

| Prasugrel | P2Y12 receptor antagonist | Not specified | Variable |

| Ticagrelor | P2Y12 receptor antagonist | Not specified | Variable |

In Vitro and In Vivo Studies

Research indicates that this compound exhibits potent antiplatelet activity in both in vitro and in vivo settings. For instance, studies have shown that this compound effectively reduces platelet aggregation in response to ADP stimulation. The concentration-dependent inhibition indicates its potential efficacy in clinical settings.

Case Study: Clinical Efficacy

A clinical study compared the effects of this compound with those of ticagrelor and prasugrel among patients with acute coronary syndromes. The primary endpoint was the reduction in residual platelet reactivity measured by Platelet Reactivity Units (PRU). Results indicated that patients treated with this compound had comparable outcomes to those receiving prasugrel and ticagrelor, suggesting its non-inferiority as an antiplatelet agent .

Safety Profile

The safety profile of this compound has been evaluated in various clinical trials. Adverse effects primarily include bleeding risks, similar to those observed with other antiplatelet therapies. However, its selective inhibition of TXA2 synthesis may offer a more favorable safety margin compared to non-selective agents.

Propiedades

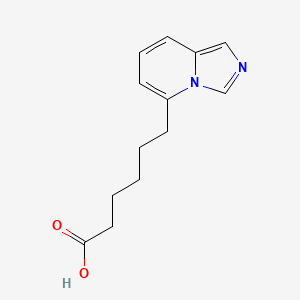

IUPAC Name |

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOFTJHFFTNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234982 | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85691-74-3 | |

| Record name | Pirmagrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRMAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirmagrel?

A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.

Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?

A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.

Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?

A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.

Q4: Has this compound demonstrated efficacy in animal models of disease?

A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.

Q5: Are there specific analytical methods used to study this compound?

A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.